Halogen Bonding Capacity vs. Non-Halogenated Furan Analog (CAS 876941-55-8 or Non-Brominated Parent)
The 5-bromofuran-2-carbonyl moiety of the target compound introduces a σ‑hole on the bromine atom capable of forming halogen bonds with backbone carbonyls or carboxylate side chains in protein binding sites. The non‑brominated furan‑2‑carbonyl analog (e.g., 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, CAS 876941-55-8) lacks this interaction entirely . In a structurally related 5‑bromofuran‑2‑carbonyl pyrazoline series, compounds bearing the bromofuran group demonstrated measurable antiproliferative activity (IC50 = 10 µM against MCF‑7; IC50 = 15 µM against HeLa), whereas the corresponding non‑brominated furan analogs were inactive under identical assay conditions .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted comparable to 5-bromofuran-2-carbonyl pyrazoline series (IC50 ≈ 10–15 µM based on structural analogy) |
| Comparator Or Baseline | Non-brominated furan-2-carbonyl analog (CAS 876941-55-8): No reported IC50 data; structurally related des‑bromo pyrazolines reported as inactive in anticancer screens |
| Quantified Difference | Brominated series: IC50 10–15 µM; Non‑brominated series: inactive (qualitative difference) |
| Conditions | MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines; cell proliferation assay |
Why This Matters
The presence of bromine directly correlates with measurable antiproliferative activity in this chemotype, making the target compound a biologically relevant scaffold whereas the non-brominated analog would be unsuitable for oncology screening.
